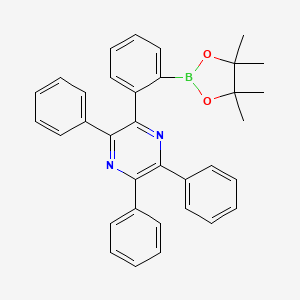![molecular formula C13H9BClNO3 B13713668 (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is a boronic acid derivative that features a benzoxazole ring substituted with a chloro and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 4-chloro-2-phenylbenzoxazole with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The chloro group on the benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzoxazole ring and chloro substitution, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzoxazole ring, limiting its use in bioactive molecule synthesis.
2-Phenylbenzoxazole: Lacks the boronic acid group, making it unsuitable for Suzuki-Miyaura coupling.
Uniqueness: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is unique due to its combination of a boronic acid group with a benzoxazole ring, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H9BClNO3 |
|---|---|
Molecular Weight |
273.48 g/mol |
IUPAC Name |
(4-chloro-2-phenyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C13H9BClNO3/c15-10-7-6-9(14(17)18)12-11(10)16-13(19-12)8-4-2-1-3-5-8/h1-7,17-18H |
InChI Key |
BLQICSLMBQWKAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)Cl)N=C(O2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
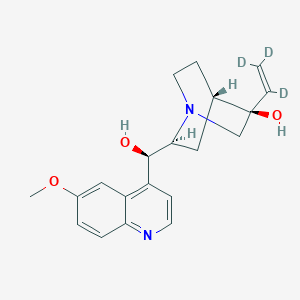
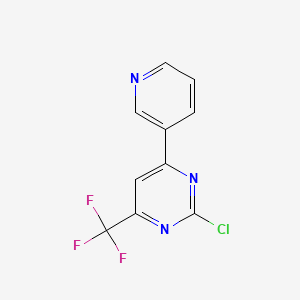
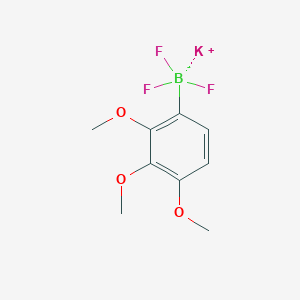
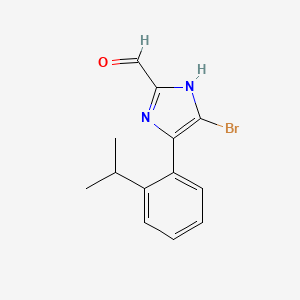
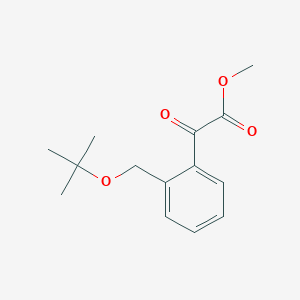
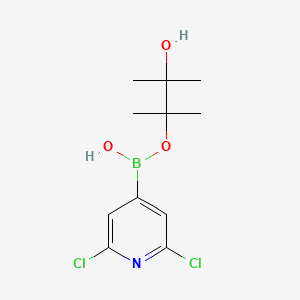
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
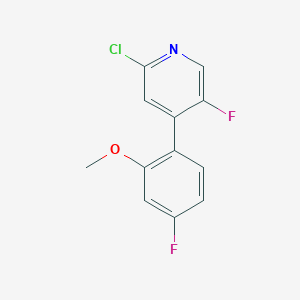

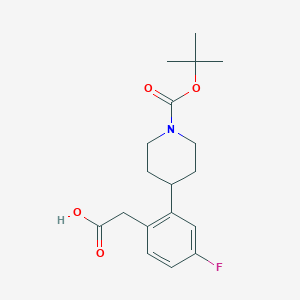
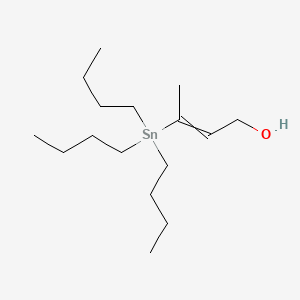
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
